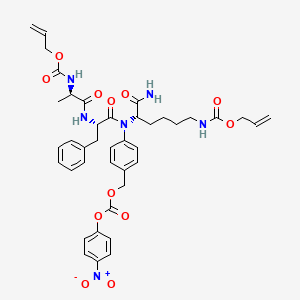
4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)-N-(thiophen-3-ylmethyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)-N-(thiophen-3-ylmethyl)pyrimidin-2-amine is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)-N-(thiophen-3-ylmethyl)pyrimidin-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. Subsequent steps involve the formation of the pyrimidine ring and the attachment of the thiophen-3-ylmethyl group. Each step requires specific reagents, catalysts, and reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the pyrazole ring.
Reduction: Reduction reactions could target the pyrimidine ring or other reducible functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, where halogen atoms or other substituents can be replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, possibly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- 4-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)-N-(thiophen-3-ylmethyl)pyrimidin-2-amine
- 4-(1-(4-Methylphenyl)-1H-pyrazol-4-yl)-N-(thiophen-3-ylmethyl)pyrimidin-2-amine
Uniqueness
The presence of the fluorophenyl group in 4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)-N-(thiophen-3-ylmethyl)pyrimidin-2-amine may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.
特性
分子式 |
C18H14FN5S |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
4-[1-(4-fluorophenyl)pyrazol-4-yl]-N-(thiophen-3-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H14FN5S/c19-15-1-3-16(4-2-15)24-11-14(10-22-24)17-5-7-20-18(23-17)21-9-13-6-8-25-12-13/h1-8,10-12H,9H2,(H,20,21,23) |
InChIキー |
NRIATQJLPXMSTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NCC4=CSC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone](/img/structure/B11829906.png)

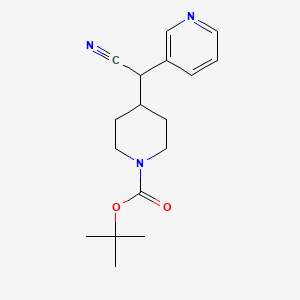
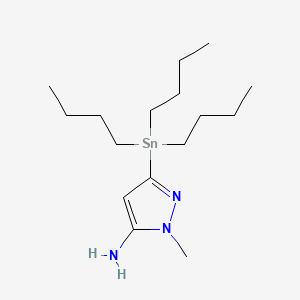
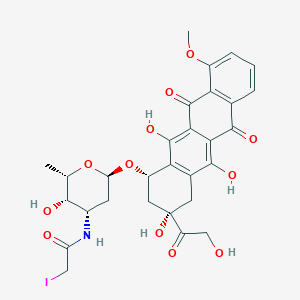
![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime](/img/structure/B11829935.png)



![methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate](/img/structure/B11829965.png)
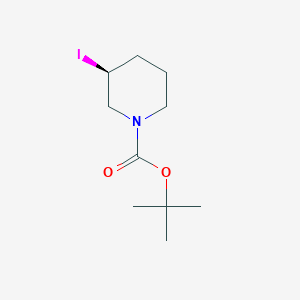
![2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide](/img/structure/B11829989.png)
![(4bS,9bR)-2,3-dimethoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11829992.png)
